molecular formula C8H8N2 B13550044 2-Ethynyl-4-methylpyridin-3-amine

2-Ethynyl-4-methylpyridin-3-amine

Cat. No.: B13550044
M. Wt: 132.16 g/mol
InChI Key: PFKKYPHXPRUWGF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the pyridine ring, along with an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities, ensuring high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been studied for their ability to inhibit clot formation in human blood by targeting thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies that require the ethynyl functionality.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethynyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H8N2/c1-3-7-8(9)6(2)4-5-10-7/h1,4-5H,9H2,2H3

InChI Key

PFKKYPHXPRUWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C#C)N

Origin of Product

United States

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